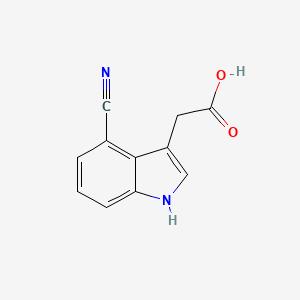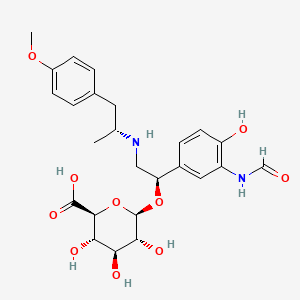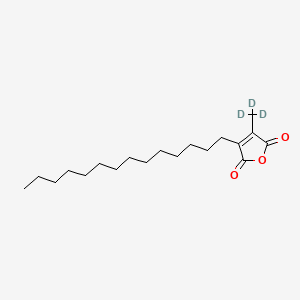
Chaetomellic Acid A Anhydride-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chaetomellic Acid A Anhydride-d3 is a labeled analogue of Chaetomellic Acid A Anhydride. It is a potent inhibitor of Ras protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has garnered significant interest in the fields of medicine and science due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Chaetomellic Acid A Anhydride-d3 can be synthesized through various methods. One notable method involves the Barton radical decarboxylation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . Another approach involves the atom transfer radical cyclisation of 2,2-dichloropalmitic acid and 2-(3-chloro-2-propenylamino)pyridine, followed by a stereospecific functional rearrangement to form the desired anhydride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would need to be optimized for large-scale production to ensure high yield and purity.
化学反应分析
Types of Reactions: Chaetomellic Acid A Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chaetomellic Acid A Anhydride-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of Ras protein farnesyltransferase, which is implicated in various cancers.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
作用机制
Chaetomellic Acid A Anhydride-d3 exerts its effects by inhibiting Ras protein farnesyltransferase. This enzyme is responsible for the farnesylation of Ras proteins, a post-translational modification essential for their proper function. By inhibiting this enzyme, this compound prevents the activation of Ras proteins, thereby disrupting signaling pathways involved in cell growth and proliferation . This mechanism makes it a promising candidate for anticancer therapies.
相似化合物的比较
Chaetomellic Acid A Anhydride: The non-labeled analogue of Chaetomellic Acid A Anhydride-d3, also a potent inhibitor of Ras protein farnesyltransferase.
Chaetomellic Acid B Anhydride: Another analogue with similar inhibitory properties but differing in its molecular structure.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise studies in metabolic research and enzyme inhibition. The labeled compound provides distinct advantages in tracking and analyzing metabolic pathways compared to its non-labeled counterparts.
属性
IUPAC Name |
3-tetradecyl-4-(trideuteriomethyl)furan-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXAAHDAKIGAJG-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
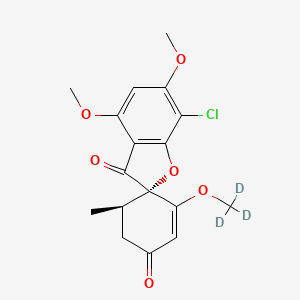

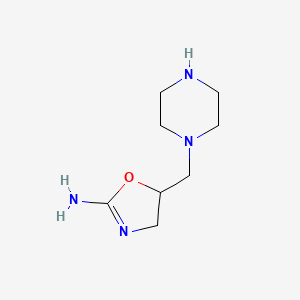

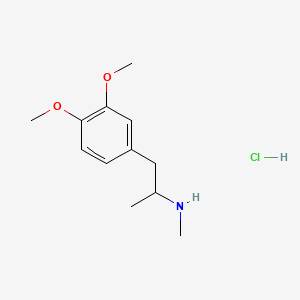
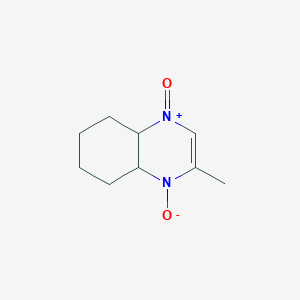
![5-(tert-Butyl)-7a-methylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B585850.png)
